3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
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Overview
Description
3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C20H28N4O4 This compound is characterized by the presence of a benzohydrazide core substituted with ethoxy groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3,4,5-triethoxybenzohydrazide and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxybenzohydrazide: Lacks the pyrazole ring, making it less complex.
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the benzohydrazide core.
3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide analogs: Variants with different substituents on the benzohydrazide or pyrazole ring.
Uniqueness
3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to its combination of ethoxy-substituted benzohydrazide and pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H28N4O4 |
---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H28N4O4/c1-6-24-13-16(14(5)23-24)12-21-22-20(25)15-10-17(26-7-2)19(28-9-4)18(11-15)27-8-3/h10-13H,6-9H2,1-5H3,(H,22,25)/b21-12+ |
InChI Key |
CSWZGAHLPDZNMF-CIAFOILYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origin of Product |
United States |
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